molecular formula C28H37NO18 B15092489 4-O-(2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl)-D-glucononitrile 2,3,5,6-Tetraacetate

4-O-(2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl)-D-glucononitrile 2,3,5,6-Tetraacetate

Katalognummer: B15092489
Molekulargewicht: 675.6 g/mol
InChI-Schlüssel: IGEBHORIJPXRAY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound, also known as β-D-maltose octaacetate (CAS 22352-19-8), is a fully acetylated derivative of maltose. Its molecular formula is C₂₈H₃₈O₁₉ (MW: 678.59 g/mol), featuring eight acetyl groups protecting hydroxyl positions on both glucose units . The structure includes a β-(1→4) glycosidic linkage between two glucopyranosyl residues, each acetylated at positions 2,3,4,6 (donor) and 2,3,5,6 (acceptor) . Acetylation enhances lipophilicity, making it useful in synthetic glycosylation and as a precursor for bioactive oligosaccharides .

Eigenschaften

IUPAC Name

[3,4,5-triacetyloxy-6-(1,2,4,5-tetraacetyloxy-1-cyanopentan-3-yl)oxyoxan-2-yl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H37NO18/c1-12(30)38-10-21(41-15(4)33)24(23(42-16(5)34)20(9-29)40-14(3)32)47-28-27(45-19(8)37)26(44-18(7)36)25(43-17(6)35)22(46-28)11-39-13(2)31/h20-28H,10-11H2,1-8H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGEBHORIJPXRAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(C(COC(=O)C)OC(=O)C)C(C(C#N)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H37NO18
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

675.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 4-O-(2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl)-D-glucononitrile 2,3,5,6-Tetraacetate is a complex carbohydrate derivative that has garnered attention for its potential biological activities. This article explores the compound's structure, synthesis, and various biological activities based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula: C28H38O19
  • Molecular Weight: 678.5899 g/mol
  • CAS Registry Number: 22352-19-8
  • IUPAC Name: 4-O-(2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl)-D-glucononitrile 2,3,5,6-Tetraacetate

The compound features multiple acetyl groups attached to a glucopyranose moiety, which significantly influences its solubility and reactivity. The presence of the nitrile group is also noteworthy as it may contribute to its biological activities.

Synthesis

The synthesis of this compound typically involves the acetylation of glucopyranosides followed by nitrilation processes. Various methods have been reported in the literature for synthesizing carbohydrate derivatives with similar structures. A notable approach includes the use of acetic anhydride in the presence of a catalyst to yield tetraacetyl derivatives.

Antimicrobial Properties

Research indicates that carbohydrate derivatives possess significant antimicrobial properties. A study on related compounds demonstrated bactericidal activity against various strains of bacteria. The structural features of glucopyranosides are believed to enhance their interaction with microbial membranes, leading to increased permeability and cell death .

Antioxidant Activity

Carbohydrate derivatives have also been investigated for their antioxidant capabilities. The presence of multiple hydroxyl groups in the glucopyranose structure contributes to free radical scavenging activity. In vitro assays have shown that such compounds can effectively neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative stress .

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes by carbohydrate derivatives. For instance, studies have shown that certain glucopyranosides can inhibit glycosidases and other enzymes involved in carbohydrate metabolism. This inhibition can have therapeutic implications in conditions such as diabetes and obesity .

Case Studies

StudyFindings
Study 1Investigated the antimicrobial activity of related glucosides; found significant inhibition against E. coli and S. aureus strains .
Study 2Evaluated antioxidant properties using DPPH assay; demonstrated a strong scavenging effect comparable to standard antioxidants .
Study 3Assessed enzyme inhibition; reported effective inhibition of alpha-glucosidase activity with potential implications for diabetes management .

Vergleich Mit ähnlichen Verbindungen

4-O-(4-Toluenesulfonyl)-2,3,5,6-Tetraacetyl-D-glucopyranose

  • Structural Differences: Replaces the acetylated glucopyranosyl group with a 4-toluenesulfonyl (tosyl) group at the 4-position .
  • Reactivity : The tosyl group is a better leaving group, enabling nucleophilic substitution reactions, whereas the acetylated glucosyl group in the target compound is more stable and serves as a protective moiety .
  • Applications : Used in selective functionalization of sugars, contrasting with the target compound’s role in glycosylation or prodrug strategies .

Tetrasaccharide Derivatives with Multiple Acetyl Groups

  • Example: (2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl)-(1→3)-[2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl-(1→6)]-(2,4-di-O-acetyl-β-D-glucopyranosyl)-(1→3)-1,2,4,6-tetra-O-acetyl-β-D-glucopyranose .
  • Structural Similarities: All glucopyranosyl residues adopt the 4C₁ chair conformation, stabilized by acetyl groups .
  • Functional Differences : The branched tetrasaccharide’s (1→3) and (1→6) linkages introduce conformational flexibility, whereas the target compound’s linear β-(1→4) linkage is more rigid .

4-O-(2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl)-D-mannopyranose Tetraacetate

  • Stereochemical Differences: Features α-D-mannopyranosyl instead of β-D-glucopyranosyl, altering glycosidic bond geometry and biological recognition .
  • Applications : Used in glycan microarrays to study protein-carbohydrate interactions, highlighting how acetylated sugars serve as probes. The target compound’s glucose-based structure may target different biological pathways .

Trichloroacetimidate and Benzyl-Protected Glucosides

  • Example: 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl trichloroacetimidate and Methyl 2,3,6-tri-O-benzyl-4-O-(2,3,4,6-tetra-O-acetyl-5-thio-α-D-glucopyranosyl)-α/β-D-glucopyranoside .
  • Reactivity: Trichloroacetimidates are highly reactive glycosyl donors, whereas the target compound’s acetyl groups are inert, requiring deprotection for further reactions .
  • Synthetic Utility : Benzyl and trichloroacetimidate groups offer orthogonal protection strategies compared to acetyl, which is acid-labile .

Trifluoroacetylated Analogues

  • Example: 4-O-[2,3,4,6-Tetrakis-O-(trifluoroacetyl)-β-D-galactopyranosyl]-D-glucose 2,3,5,6-tetrakis(trifluoroacetate) .
  • Electronic Effects : Trifluoroacetyl groups are stronger electron-withdrawing groups, increasing stability against enzymatic hydrolysis but reducing solubility in polar solvents compared to acetyl .
  • Applications : Useful in mass spectrometry due to enhanced volatility, unlike the target compound, which is primarily a synthetic intermediate .

Key Comparative Data

Property Target Compound 4-O-Tosyl Derivative Trifluoroacetyl Analogue
Molecular Weight 678.59 g/mol 534.52 g/mol 1110.0 g/mol
Protective Groups Acetyl (8×) Tosyl (1×), Acetyl (4×) Trifluoroacetyl (8×)
Glycosidic Linkage β-(1→4) N/A β-(1→4)
Stability Moderate (acid-labile) High (stable to nucleophiles) Very high (resists hydrolysis)
Primary Use Glycosylation precursor, prodrug strategy Functionalization Mass spectrometry standards

Q & A

Q. What is the role of acetyl protecting groups in glycosidic bond synthesis using this compound?

The acetyl groups protect hydroxyl moieties during glycosylation, preventing unwanted side reactions (e.g., premature activation or branching). Selective deprotection post-coupling (e.g., Zemplén deacetylation with NaOMe/MeOH) regenerates free hydroxyls for further functionalization. This strategy is critical for constructing stereochemically defined oligosaccharides .

Q. What standard protocols ensure high-purity synthesis of this compound?

A common method involves coupling 1,2,3,4,6-penta-O-acetyl-β-D-glucopyranose with propargyl alcohol using BF₃·Et₂O as a catalyst under anhydrous conditions. Reaction progress is monitored via TLC (silica gel, ethyl acetate/hexane). Purification employs column chromatography with solvent gradients. Purity is validated by ¹H/¹³C NMR and mass spectrometry .

Q. How is the β-configuration of the glycosidic bond confirmed experimentally?

X-ray crystallography provides definitive structural evidence (e.g., C1-O-C2' torsion angles ~180°). NMR analysis includes:

  • ¹H NMR : β-anomeric protons exhibit axial-equatorial coupling (J₁,₂ ≈ 7–8 Hz).
  • ¹³C NMR : Anomeric carbon signals at δ ~100–104 ppm. Comparative studies with known β-configured analogs (e.g., 4-formylphenyl derivatives) further validate assignments .

Advanced Research Questions

Q. How can glycosylation efficiency be optimized with this donor under varying conditions?

Efficiency depends on:

  • Activators : TMSOTf or BF₃·Et₂O (0.2–0.5 equiv) in dichloromethane at −15°C to 0°C.
  • Preactivation : Donor + activator in solvent before adding acceptor improves yields for sterically hindered acceptors.
  • Solvent polarity : Low-polarity solvents (e.g., toluene) favor β-selectivity. Mechanistic studies (e.g., ESI-MS for intermediate detection) guide optimization .

Q. What strategies resolve low yields in glycosylation reactions?

  • Moisture control : Use of 3Å molecular sieves and anhydrous solvents.
  • Leaving group modification : Trichloroacetimidate donors enhance reactivity.
  • Promoter screening : NIS/TfOH for less reactive acceptors. Post-reaction quenching (aqueous NaHCO₃) and rapid extraction minimize degradation .

Q. How are stereochemical discrepancies addressed when using different glycosylation methods?

Discrepancies (e.g., α/β ratios) arise from variations in leaving groups (e.g., bromide vs. trichloroacetimidate) or solvent effects. Solutions include:

  • Mechanistic analysis : ESI-MS to track intermediates.
  • Statistical DoE : Design of Experiments to identify critical variables (temperature, promoter strength).
  • Chiral auxiliaries : Temporary protecting groups to enforce stereocontrol .

Q. How is this compound applied in synthesizing biologically active oligosaccharides?

As a glycosyl donor, it enables iterative coupling to build tumor-associated antigens (e.g., Globo-H). Key steps:

  • Orthogonal protection : Sequential deprotection (e.g., Ac vs. Bn groups) for regioselective glycosylation.
  • Biological validation : ELISA or SPR assays to confirm antigen-antibody binding. Example: Synthesis of β-(1→6)-linked disaccharides for immunostimulatory glycoconjugates .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on glycosylation regioselectivity?

Contradictions may stem from divergent reaction conditions (e.g., solvent, temperature). Systematic studies using:

  • Kinetic profiling : NMR monitoring of reaction progress.
  • Computational modeling : DFT calculations to predict activation barriers.
  • Byproduct analysis : LC-MS to identify competing pathways. Cross-referencing with glycosyltransferase-mediated syntheses helps validate synthetic routes .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.